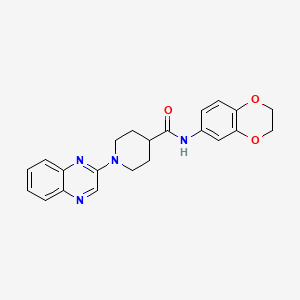
(4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone, also known as MQPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MQPM is a synthetic compound that belongs to the class of aryl ketones. It has a molecular weight of 357.45 g/mol and a melting point of 136-138°C.
科学的研究の応用
Fluorescence Sensing
A notable application in scientific research for compounds similar to (4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone is in the development of fluorescence sensors. For example, a study demonstrated the use of a Schiff-base molecule synthesized from a reaction involving a quinolinyl component for pH sensing. This compound showed significant promise as a ratiometric fluorescent chemosensor, capable of detecting pH changes in various environments, including lemon juice and river water. The chemosensor's fluorescence intensity could be altered reversibly between pH 4.0 and 10.0, indicating its stability and potential utility in pH monitoring applications (Halder, Hazra, & Roy, 2018).
Antitumor Activity
Another critical area of research is the exploration of antitumor activities. A study involving the phosphorylation of quinolinyl derivatives highlighted their potential in creating water-soluble prodrugs. These compounds exhibited significant antitumor activity against specific cancer models, suggesting the utility of quinolinyl-based compounds in designing new antitumor agents. This research underscores the importance of quinolinyl derivatives in medicinal chemistry, especially for developing novel cancer therapies (Cheng et al., 2013).
Spectroscopic Properties and Material Science
In material science, the spectroscopic properties of compounds akin to (4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone have been studied for their potential applications in organic electronics and sensing technologies. A detailed investigation into the electronic absorption, excitation, and fluorescence properties of similar compounds revealed insights into their behavior in different solvents. These findings contribute to a better understanding of how such compounds can be utilized in developing fluorescent materials and sensors, showcasing their versatility beyond biological applications (Al-Ansari, 2016).
特性
IUPAC Name |
(4-methylquinolin-3-yl)-(4-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c1-16-20-9-5-6-10-22(20)24-15-21(16)23(25)17-11-13-19(14-12-17)26-18-7-3-2-4-8-18/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZAMARUPLQZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2759000.png)

![5-[(diethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2759004.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylquinoline-4-carboxamide](/img/structure/B2759007.png)
![N-mesityl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2759008.png)
![2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2759009.png)
![3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)




![N,4,5-trimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2759019.png)
![6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2759021.png)